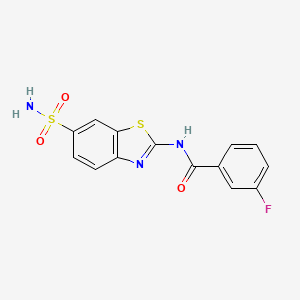

3-氟-N-(6-磺酰氨基-1,3-苯并噻唑-2-基)苯甲酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide, also known as FSB, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. FSB belongs to the class of benzothiazole sulfonamide derivatives, which have been reported to possess anti-inflammatory, anti-cancer, and anti-bacterial properties.

科学研究应用

Antibacterial Activity

3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide: has been investigated for its antibacterial potential. Researchers synthesized this compound and evaluated its efficacy against both Gram-positive and Gram-negative bacteria. The results indicated profound antimicrobial activity . Further studies could explore its mechanism of action and potential clinical applications.

Anticancer Properties

The quinazoline-4(3H)-one ring system, to which this compound belongs, has shown promise in cancer research. Quinazoline derivatives act as inhibitors of tyrosine kinase receptors (TKR), which are overexpressed in various cancers (e.g., breast, ovarian, colon, and prostate). While specific anticancer derivatives have been identified, investigating the potential of 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide as an anti-invasive agent or a DHFR inhibitor could be valuable .

Anti-inflammatory Effects

The quinazoline scaffold has been associated with anti-inflammatory properties. Researchers have reported quinazoline derivatives as potential anti-inflammatory agents. Investigating whether this compound exhibits similar effects could provide insights into novel therapeutic strategies .

Analgesic and Sedative Properties

Quinazoline derivatives have been explored for their analgesic and sedative effects. While specific studies on 3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide are lacking, its structural similarity to known analgesics and sedatives warrants further investigation .

Antidiabetic Potential

Some quinazoline derivatives have shown antidiabetic activity. Considering the global prevalence of diabetes, evaluating whether this compound affects glucose metabolism or insulin sensitivity could be relevant .

作用机制

Target of Action

Similar compounds, such as n-benzimidazol-2yl benzamide analogues, have been found to be allosteric activators of human glucokinase (gk) . GK plays a crucial role in glucose metabolism and regulation, making it a significant target for the treatment of type-2 diabetes (T2D) .

Mode of Action

This binding changes the protein’s conformation, enhancing its catalytic action .

Biochemical Pathways

Allosteric activators of GK can significantly affect the biochemical pathways involved in glucose metabolism . By enhancing the activity of GK, these compounds increase the conversion of glucose to glucose-6-phosphate, a critical step in glycolysis . This process helps lower blood glucose levels, providing a therapeutic effect for T2D .

Result of Action

The activation of GK by allosteric activators can lead to significant hypoglycemic effects, beneficial for the therapy of T2D in both animal and human models . By increasing the catalytic action of GK, these compounds help lower blood glucose levels, addressing the hyperglycemia characteristic of T2D .

属性

IUPAC Name |

3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10FN3O3S2/c15-9-3-1-2-8(6-9)13(19)18-14-17-11-5-4-10(23(16,20)21)7-12(11)22-14/h1-7H,(H2,16,20,21)(H,17,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HLWVGYICJUQZNZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)F)C(=O)NC2=NC3=C(S2)C=C(C=C3)S(=O)(=O)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10FN3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-fluoro-N-(6-sulfamoyl-1,3-benzothiazol-2-yl)benzamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-[(3-Ethoxy-1-hydroxy-2,2-dimethylcyclobutyl)methyl]-2-(furan-2-yl)-4-methyl-6-methylsulfanylpyrimidine-5-carboxamide](/img/structure/B2746291.png)

![(E)-ethyl 1-butyl-2-((2-(4-chlorophenoxy)-2-methylpropanoyl)imino)-5-oxo-2,5-dihydro-1H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxylate](/img/structure/B2746297.png)

![N-[4-(1H-pyrazol-1-yl)cyclohexyl]-1-benzofuran-2-carboxamide](/img/structure/B2746298.png)